2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide
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Overview
Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure combines a benzoisoquinoline core with piperazine and morpholine functional groups, making it a versatile molecule in chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes, starting with the preparation of intermediates such as 1,3-dioxo-1H-benzo[de]isoquinoline This intermediate can be synthesized via cyclization reactions from suitable precursors
Step 1: : Synthesis of 1,3-dioxo-1H-benzo[de]isoquinoline
Cyclization of anthranilic acid derivatives with phthalic anhydride.
Reaction conditions: solvent (e.g., toluene), reflux, and acid catalysts.
Step 2: : Functionalization with an ethyl linker
Reaction of the benzoisoquinoline derivative with ethyl bromoacetate.
Reaction conditions: solvent (e.g., DMF), base (e.g., K2CO3), and heat.
Step 3: : Introduction of piperazine and morpholine groups
N-alkylation of piperazine with ethyl benzoisoquinoline intermediate.
Subsequent reaction with 3-morpholinopropylamine.
Reaction conditions: solvent (e.g., ethanol), base (e.g., NaH), and heat.
Industrial Production Methods
Scaling up the production requires optimization of reaction conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The benzoisoquinoline core can be oxidized using reagents like KMnO4 or H2O2 to form quinone derivatives.
Reduction: : Reduction of the carbonyl groups can be achieved with reducing agents like NaBH4 or LiAlH4, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, acidic or basic medium.
Reduction: : NaBH4, LiAlH4, solvent (e.g., ethanol), low temperatures.
Substitution: : Alkyl halides, sulfonyl chlorides, solvent (e.g., THF), base (e.g., NaH).
Major Products
Oxidation: : Quinone derivatives of benzoisoquinoline.
Reduction: : Alcohol derivatives of the benzoisoquinoline core.
Substitution: : Variously substituted amine derivatives.
Scientific Research Applications
This compound has broad scientific applications due to its unique structure and reactivity.
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Material Science: : Utilized in the synthesis of polymers with unique properties.
Biology
Drug Discovery: : Investigated for its potential as a pharmacophore in new drug development.
Bioconjugation: : Used in the modification of biomolecules for targeted drug delivery.
Medicine
Anticancer Agents: : Studied for its potential efficacy in inhibiting cancer cell growth.
Neuroprotection: : Investigated for neuroprotective effects in degenerative diseases.
Industry
Coatings: : Applied in the development of specialized coatings with enhanced durability.
Sensors: : Used in the creation of sensors for detecting specific analytes.
Mechanism of Action
This compound interacts with molecular targets through various pathways:
Binding: : Forms complexes with metal ions, enhancing catalytic activity.
Inhibition: : Inhibits specific enzymes involved in disease pathways.
Activation: : Activates cellular receptors, modulating biological responses.
Molecular Targets and Pathways
Metal Ions: : Acts as a chelator, forming stable complexes with transition metals.
Enzymes: : Inhibits key enzymes like topoisomerases involved in DNA replication.
Receptors: : Binds to G-protein coupled receptors, influencing signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-aminopropyl)acetamide: : Shares a similar benzoisoquinoline core but differs in the substituent on the acetamide group.
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)butyramide: : Features a butyramide group instead of an acetamide group.
Uniqueness
Structural Versatility: : The combination of the benzoisoquinoline core with piperazine and morpholine groups provides unique reactivity.
Biological Activity: : Exhibits distinctive pharmacological profiles compared to other derivatives.
This detailed exploration underscores the significance of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide in scientific research and its potential for future applications.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4/c33-24(28-8-3-9-29-16-18-36-19-17-29)20-31-12-10-30(11-13-31)14-15-32-26(34)22-6-1-4-21-5-2-7-23(25(21)22)27(32)35/h1-2,4-7H,3,8-20H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIIHEITHRITRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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